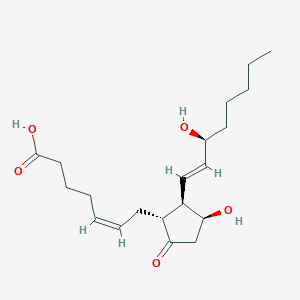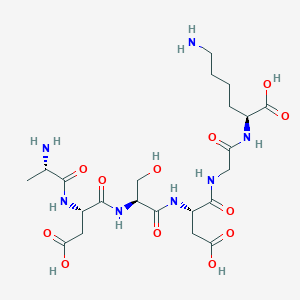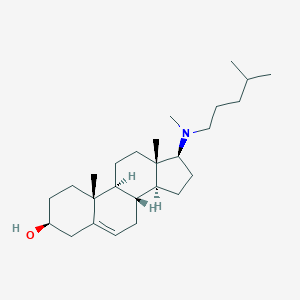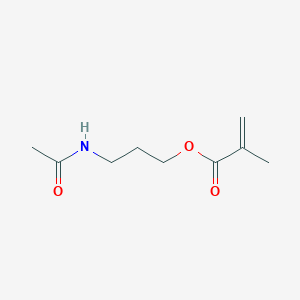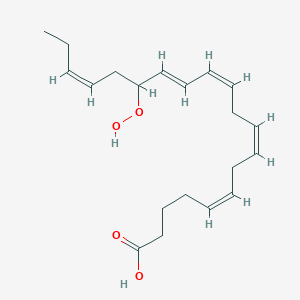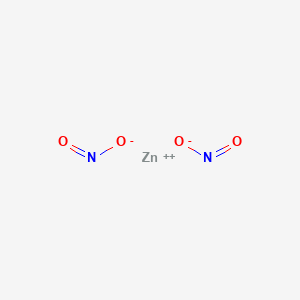![molecular formula C9H6OS B158769 Benzo[b]thiophene-7-carbaldehyde CAS No. 10134-91-5](/img/structure/B158769.png)
Benzo[b]thiophene-7-carbaldehyde
Descripción general
Descripción
Benzo[b]thiophene-7-carboxaldehyde is an aromatic heterocyclic compound . It is a yellow crystalline solid with a molecular weight of 162.21 . It is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has been a subject of intensive research due to their wide range of applicability . Various catalysts and substrates have been applied for benzo[b]thiophene synthesis . For instance, the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst, yielded the title chalcones .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene-7-carboxaldehyde is represented by the InChI code1S/C9H6OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding . Chemical Reactions Analysis
Benzo[b]thiophene derivatives have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . They have long conjugated π systems, the delocalization of electronic charge leading to high mobility of the electron density .Physical And Chemical Properties Analysis
Benzo[b]thiophene-7-carboxaldehyde is a yellow crystalline solid . It has a molecular weight of 162.21 . It is stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
Benzo[b]thiophene derivatives are commonly used as intermediates in organic synthesis. They serve as precursors for a variety of molecules, including biologically active compounds .
Medicinal Chemistry
These compounds play a significant role in medicinal chemistry, where they are used to develop advanced compounds with diverse biological effects .
Material Chemistry
Benzo[b]thiophene is a crucial player in materials chemistry due to its air-stability and commercial availability. It is used in the synthesis of functional materials .
Photochemistry and Electrochemistry
In photochemistry and electrochemistry, benzo[b]thiophene derivatives are valued for their stability and reactivity, making them suitable for various applications in these fields .
Spectroscopic Analysis
The structural and spectroscopic characterization of benzo[b]thiophene derivatives is essential for understanding their properties and potential applications in various scientific fields .
Thermal Stability Studies
Thermogravimetric analysis (TGA) is conducted on these compounds to investigate their thermal stability under different conditions, which is crucial for their application in high-temperature processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as organic photoelectric materials and organic semiconductors . Therefore, the synthesis of benzo[b]thiophene derivatives will continue to attract intensive research .
Propiedades
IUPAC Name |
1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVAOKEXMFMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443647 | |
| Record name | benzo[b]thiophene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-7-carbaldehyde | |
CAS RN |
10134-91-5 | |
| Record name | benzo[b]thiophene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

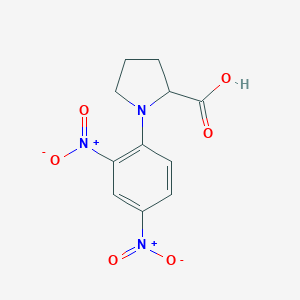
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)


